6-Benzothiazolecarboxylic acid, 4-methoxy-, methyl ester

Description

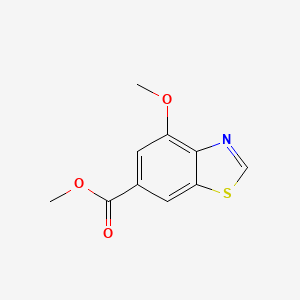

6-Benzothiazolecarboxylic acid, 4-methoxy-, methyl ester (hypothetical structure: methyl 4-methoxy-1,3-benzothiazole-6-carboxylate) is a benzothiazole derivative with a methoxy group at position 4 and a methyl ester at position 6. Benzothiazoles are heterocyclic compounds featuring a benzene ring fused to a thiazole (sulfur and nitrogen-containing ring). These compounds are of significant interest in medicinal chemistry and materials science due to their electronic properties and bioactivity .

The compound’s ester and methoxy substituents likely influence solubility, reactivity, and biological interactions, as seen in related benzothiazoles .

Properties

IUPAC Name |

methyl 4-methoxy-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-13-7-3-6(10(12)14-2)4-8-9(7)11-5-15-8/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZPHOLZUXBGST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)C(=O)OC)SC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401263671 | |

| Record name | Methyl 4-methoxy-6-benzothiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955886-85-8 | |

| Record name | Methyl 4-methoxy-6-benzothiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955886-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methoxy-6-benzothiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzothiazolecarboxylic acid, 4-methoxy-, methyl ester typically involves the condensation of 2-aminobenzenethiol with aldehydes or acids, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 4-methoxybenzaldehyde in the presence of a catalyst to form the intermediate, which is then esterified using methanol and an acid catalyst .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. For example, the use of carbon dioxide as a raw material in the presence of diethylsilane and a catalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can yield benzothiazole derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions: 6-Benzothiazolecarboxylic acid, 4-methoxy-, methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or thiols.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development Intermediates

The compound serves as a crucial synthetic intermediate in the development of pharmaceuticals. Notably, it has been identified as an intermediate for FXR (Farnesoid X receptor) agonists, which are potential treatments for metabolic disorders such as nonalcoholic fatty liver disease and primary biliary cirrhosis . The structural characteristics of this compound enable modifications that enhance biological activity.

1.2 Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit antimicrobial properties. For instance, studies have shown that modifications in the benzothiazole ring can lead to enhanced efficacy against various bacterial strains, making it a candidate for antibiotic development .

1.3 Anticancer Properties

6-Benzothiazolecarboxylic acid derivatives have been explored for their anticancer potential. The compound's ability to interact with biological targets involved in cancer cell proliferation suggests its utility in designing new chemotherapeutic agents .

Agricultural Applications

2.1 Pesticide Development

This compound has shown promise in agricultural applications, particularly as a precursor for developing novel pesticides. Its chemical structure allows for the synthesis of compounds that can effectively target pests while minimizing environmental impact .

2.2 Plant Growth Regulators

Research has suggested that benzothiazole derivatives can act as plant growth regulators, promoting healthy growth and development in various crops. This application could lead to increased agricultural productivity while reducing the need for synthetic fertilizers .

Material Science Applications

3.1 Polymer Chemistry

In materials science, 6-benzothiazolecarboxylic acid derivatives are used to synthesize polymers with specific properties. Their incorporation into polymer matrices can enhance thermal stability and mechanical strength, making them suitable for various industrial applications.

3.2 Coatings and Additives

The compound can also be utilized in formulating coatings and additives that provide protection against UV radiation and corrosion. These properties are essential in industries such as automotive and construction.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Drug Development | Intermediates for FXR agonists |

| Antimicrobial Agents | Effective against bacterial strains | |

| Anticancer Agents | Potential new chemotherapeutics | |

| Agricultural Science | Pesticide Development | Targeted pest control |

| Plant Growth Regulators | Enhanced crop growth | |

| Material Science | Polymer Synthesis | Improved thermal stability |

| Coatings/Additives | UV protection and corrosion resistance |

Case Studies

Case Study 1: FXR Agonist Development

A study detailed the synthesis of an FXR receptor agonist using 6-benzothiazolecarboxylic acid, 4-methoxy-, methyl ester as an intermediate. The resulting compounds demonstrated significant activity in preclinical models for treating metabolic disorders .

Case Study 2: Antimicrobial Efficacy

Research conducted on various benzothiazole derivatives revealed that modifications to the methyl ester group significantly enhanced antimicrobial activity against resistant bacterial strains, demonstrating the compound's potential in antibiotic development .

Mechanism of Action

The mechanism of action of 6-Benzothiazolecarboxylic acid, 4-methoxy-, methyl ester involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Benzothiazole Derivatives

Substituent Position and Electronic Effects

- In contrast, a hypothetical 4-methoxy substituent (as in the target compound) would alter electron distribution, possibly affecting reactivity in electrophilic substitution reactions. Methoxy groups generally increase solubility in organic solvents but reduce water solubility due to their hydrophobic nature .

Ester Group Position :

- A methyl ester at position 6 (as in the target compound) versus position 2 (as in ) may influence steric hindrance and binding affinity in biological systems. For example, ethyl 2-methyl-1,3-benzothiazole-6-carboxylate demonstrates how alkyl chain length (methyl vs. ethyl) and substituent position modulate physicochemical properties.

Biological Activity

6-Benzothiazolecarboxylic acid, 4-methoxy-, methyl ester, also known as 4-methoxy-6-benzothiazolecarboxylic acid methyl ester, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

- Molecular Formula: C10H11NO3S

- Molecular Weight: 225.27 g/mol

- CAS Number: 955886-84-7

Biological Activities

The compound exhibits several notable biological activities:

-

Antimicrobial Activity

- Studies have demonstrated that 6-benzothiazolecarboxylic acid derivatives possess antimicrobial properties against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

- Antitumor Potential

- FXR Receptor Agonism

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its antitumor effects.

- Interaction with Receptors : As an FXR agonist, it modulates gene expression related to lipid metabolism and inflammation.

- Induction of Apoptosis : In cancer cells, it may induce apoptosis through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Research Findings and Case Studies

Q & A

Basic Questions

Q. What are the common synthetic routes for 6-Benzothiazolecarboxylic acid, 4-methoxy-, methyl ester?

- Methodological Answer : Synthesis typically involves constructing the benzothiazole core followed by functionalization. A reported approach (e.g., ethyl 2-benzothiazolecarboxylate synthesis) uses condensation of 2-aminobenzenethiol derivatives with oxalate esters under acidic conditions . For the 4-methoxy group, methoxylation via nucleophilic substitution or protection/deprotection strategies (e.g., using methoxyamine) may be employed. Final esterification of the carboxylic acid with methanol (acid-catalyzed) completes the synthesis. Purification via column chromatography (e.g., ethyl acetate/hexane) is recommended .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : Methoxy protons (δ ~3.8–4.0 ppm), aromatic protons on benzothiazole (δ ~7.0–8.5 ppm), and methyl ester protons (δ ~3.7–3.9 ppm) .

- ¹³C NMR : Ester carbonyl (δ ~165–170 ppm), benzothiazole carbons (δ ~120–160 ppm), and methoxy carbon (δ ~55–60 ppm) .

- IR : Stretching vibrations for ester C=O (~1700–1750 cm⁻¹) and aromatic C=C (~1450–1600 cm⁻¹) .

- MS : Molecular ion peak at m/z 225 (C₁₀H₉NO₃S) with fragmentation patterns confirming substituents .

Q. What are the key solubility and stability considerations for this compound?

- Methodological Answer : The compound is lipophilic due to the ester and methoxy groups, with solubility in polar aprotic solvents (e.g., DMSO, DCM) and limited water solubility. Stability is pH-sensitive: avoid prolonged exposure to strong acids/bases to prevent ester hydrolysis. Store under anhydrous conditions at 2–8°C .

Advanced Research Questions

Q. How can the methoxy group at position 4 be selectively modified for functionalization studies?

- Methodological Answer : Demethylation using boron tribromide (BBr₃) in dichloromethane at −78°C yields a hydroxyl group, enabling further derivatization (e.g., alkylation, acylation) . Oxidation with KMnO₄ or RuO₄ under controlled conditions may convert methoxy to carbonyl groups if adjacent to reactive positions. Protecting groups (e.g., TBS ethers) are recommended during multi-step syntheses to prevent unintended side reactions .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution, identifying electrophilic sites (e.g., C-2 of benzothiazole). Molecular dynamics simulations assess steric effects of the methoxy group on reaction pathways. Software like Gaussian or ORCA is used to optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) .

Q. How to resolve contradictions in reported spectroscopic data across studies?

- Methodological Answer : Cross-validate data using standardized protocols (e.g., NIST reference spectra ). Internal standards (e.g., TMS for NMR) and calibrated instruments reduce variability. Report solvent, temperature, and concentration details, as shifts in ¹H NMR can vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) . For mass spectrometry, high-resolution instruments (HRMS) confirm molecular formulas .

Q. What strategies optimize yield in multi-step syntheses of this compound?

- Methodological Answer : Based on reaction condition tables :

- Step 1 (Benzothiazole formation) : Use excess diethyl oxalate and reflux in ethanol (yield: 85–90%).

- Step 2 (Methoxy introduction) : Optimize reaction time (12–24 h) with NaOMe in DMF at 80°C.

- Step 3 (Esterification) : Catalyze with H₂SO₄ (1–2 mol%) in methanol under inert atmosphere (yield: 92–95%).

- Purification : Gradient elution in column chromatography (hexane → ethyl acetate) minimizes byproducts.

Q. How does the electronic effect of the methoxy group influence the compound’s reactivity?

- Methodological Answer : The methoxy group is electron-donating (+M effect), increasing electron density on the benzothiazole ring. This activates positions ortho/para to the methoxy group for electrophilic substitution. Electrochemical studies (cyclic voltammetry) quantify redox potentials, while Hammett constants (σₚ) correlate substituent effects with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.